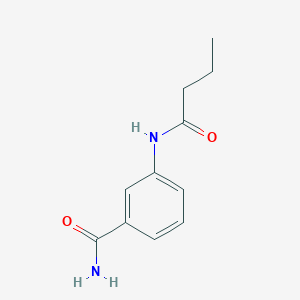
3-(butanoylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(butanoylamino)benzamide is an organic compound with the molecular formula C11H14N2O2. It is a derivative of benzamide, where the amine group is substituted with a butyrylamino group. This compound has been studied for its potential biological activities, including its role in inhibiting botulinum toxin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butanoylamino)benzamide typically involves the reaction of 3-aminobenzamide with butyric anhydride or butyryl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(butanoylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(butanoylamino)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential to inhibit botulinum toxin, making it a candidate for therapeutic applications.
Medicine: Investigated for its potential use in treating botulism and other toxin-related conditions.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-(butanoylamino)benzamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of botulinum toxin by binding to the toxin and preventing its interaction with neuronal receptors. This inhibition is crucial in preventing the neurotoxic effects of botulinum toxin .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminobenzamide: Another derivative of benzamide with an amino group.
3-(N-Butanoylamino)benzamide: Similar structure but with a different acyl group.
3-(N-Acetylamino)benzamide: Contains an acetyl group instead of a butyryl group
Uniqueness
3-(butanoylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its ability to inhibit botulinum toxin. This makes it a valuable compound for therapeutic research and potential medical applications .
Propiedades
Número CAS |
137084-98-1 |
|---|---|
Fórmula molecular |
C11H14N2O2 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
3-(butanoylamino)benzamide |
InChI |
InChI=1S/C11H14N2O2/c1-2-4-10(14)13-9-6-3-5-8(7-9)11(12)15/h3,5-7H,2,4H2,1H3,(H2,12,15)(H,13,14) |
Clave InChI |
DZYCSRMTMDCDGB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)N |
SMILES canónico |
CCCC(=O)NC1=CC=CC(=C1)C(=O)N |
Key on ui other cas no. |
137084-98-1 |
Sinónimos |
3-(N-butyrylamino)benzamide 3-butyrylaminobenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















